molecular formula C10H8ClN3O B358666 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 87867-73-0

5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B358666
CAS No.: 87867-73-0
M. Wt: 221.64g/mol
InChI Key: FJNVPUVZXCCVQB-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is used to form aldehydes from aromatic compounds. The process begins with the formation of a Vilsmeier reagent from dimethylformamide and phosphorus oxychloride. This reagent then reacts with 3-methyl-1-(pyridin-2-yl)-1H-pyrazole to form the desired aldehyde.

Reaction Conditions:

    Reagents: Dimethylformamide, phosphorus oxychloride, 3-methyl-1-(pyridin-2-yl)-1H-pyrazole

    Solvent: Typically, the reaction is carried out in an anhydrous solvent such as dichloromethane.

    Temperature: The reaction is usually conducted at low temperatures to control the reactivity of the Vilsmeier reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, incorporating continuous flow reactors and automated systems to handle the reagents and control the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst

Major Products

    Oxidation: 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

    Reduction: 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-methanol

    Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
  • 5-bromo-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Uniqueness

5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the chlorine atom and the pyridin-2-yl group. These functional groups confer distinct reactivity and potential biological activity compared to similar compounds. The chlorine atom can participate in various substitution reactions, while the pyridin-2-yl group can enhance binding affinity in biological systems.

Properties

IUPAC Name

5-chloro-3-methyl-1-pyridin-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-7-8(6-15)10(11)14(13-7)9-4-2-3-5-12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNVPUVZXCCVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 1.0-liter egg plant-type flask, POCl3 (56 mL, 0.60 mL) was dropwise added to a DMF (17.4 mL, 0.23 mol) solution of 3-methyl-1-pyridin-2-yl-1H-pyrazol-5-ol with cooling with ice, and stirred overnight at 80° C. The reaction solution was poured onto crushed ice, and stirred at room temperature. The formed precipitate was filtered, and dried under reduced pressure to obtain the title compound as a pale brown solid.
Name
Quantity
56 mL
Type
reactant
Reaction Step One
Name
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde influence its reactivity with cyclohexylamine?

A1: The research highlights a key structural difference influencing the reaction pathway. When this compound reacts with cyclohexylamine, a nucleophilic substitution occurs, yielding 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde []. This suggests that the presence of the pyridin-2-yl substituent promotes a direct substitution at the 5-chloro position.

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